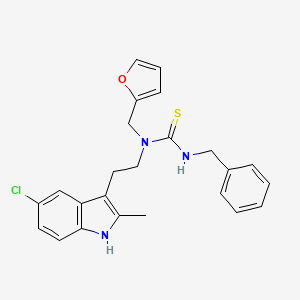

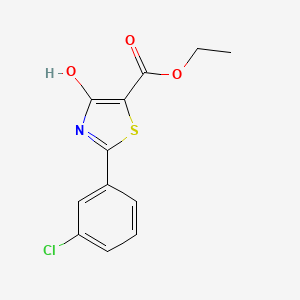

Ethyl 2-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate

Vue d'ensemble

Description

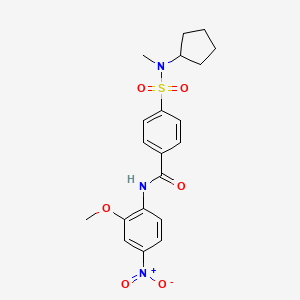

The compound “Ethyl 2-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is substituted with an ethyl ester group at the 5-position and a 3-chlorophenyl group at the 2-position. There is also a hydroxy group at the 4-position of the thiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, being a heterocycle, would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The thiazole ring, the ester group, and the phenyl ring each have distinct reactivities. For instance, the ester could undergo hydrolysis, and the thiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar ester group could affect its solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Ethyl 2-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate and related compounds have been synthesized and analyzed for their structural properties. For instance, a study detailed the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate and its characterization using NMR, mass spectral analysis, and X-ray diffraction studies (Achutha et al., 2017). Another study performed a single crystal X-ray structure analysis of two polymorphs of a closely related compound, ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate (Ramazani et al., 2019).

Molecular Interactions and Photophysical Properties

- Studies have also focused on the molecular interactions and photophysical properties of related thiazole derivatives. For example, the antimicrobial activities and Hirshfeld surface analysis of a synthesized compound were investigated for their pharmacological importance, providing insights into the nature of molecular interactions (Achutha et al., 2017). Another study explored the photochemical reactions of ethyl 2-chlorothiazole-5-carboxylate derivatives, examining their photophysical properties and singlet oxygen activation capabilities (Amati et al., 2010).

Synthesis Techniques and Applications

- Innovative synthesis techniques and applications of related thiazole compounds have been explored. This includes the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation (Machado et al., 2011), and the use of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate as an important intermediate in pesticide synthesis (Ju, 2014).

Material Science and Dyeing Applications

- Research has also been conducted on the application of related thiazole derivatives in material science and dyeing. A study focused on the complexation of disperse dyes derived from thiophene with metals and their application properties on polyester and nylon fabrics (Abolude et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-(3-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-4-3-5-8(13)6-7/h3-6,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWMCWWQUPRRBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(1-Methylpyrazol-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B2601671.png)

![Methyl 4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate](/img/structure/B2601672.png)

![5-Benzyl 2-tert-butyl 8-(hydroxymethyl)-2,5-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2601678.png)

![3-{7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2601679.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2601683.png)

![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B2601688.png)

![N-(3,4-difluorophenyl)-6-methyl-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2601693.png)